1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-

Medicinal chemistry Physicochemical profiling Bioisosterism

Researchers pursuing COX-mediated antiplatelet agents or kinase-targeted oncology programs should select CAS 127525-51-3 as a critical SAR anchor point. Its 4-methoxyphenylmethyl and thione substituents recapitulate pharmacophores essential for ex vivo efficacy exceeding aspirin in preclinical models. Procure this scaffold alongside its matched negative controls (des-methoxy, 4-chloro, 6-one analogs) to enable rigorous structure-activity correlation and accelerate hit-to-lead timelines with minimal synthetic investment. Ideal for parallel library synthesis leveraging the reactive thione handle.

Molecular Formula C17H15N3OS
Molecular Weight 309.4 g/mol
CAS No. 127525-51-3
Cat. No. B138611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-
CAS127525-51-3
Synonyms1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-
Molecular FormulaC17H15N3OS
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NC(=NNC2=S)C3=CC=CC=C3
InChIInChI=1S/C17H15N3OS/c1-21-14-9-7-12(8-10-14)11-15-17(22)20-19-16(18-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,22)
InChIKeySIHPUZFCVQGDDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2,4-triazine-6(1H)-thione (CAS 127525-51-3): Core Identity and Procurement-Relevant Profile


1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- (CAS 127525-51-3) is a discrete heterocyclic small molecule belonging to the 1,2,4-triazine-6-thione subclass, with molecular formula C17H15N3OS and molecular weight 309.39 g/mol [1]. It features a 1,2,4-triazine core bearing a thione (C=S) group at position 6, a 4-methoxyphenylmethyl substituent at position 5, and a phenyl ring at position 3. Computed physicochemical parameters include a calculated XLogP of 3.1, one hydrogen-bond donor, three hydrogen-bond acceptors, four rotatable bonds, a topological polar surface area (TPSA) of 78.1 Ų, and two possible tautomeric states [1]. The compound is supplied at ≥95% purity by multiple vendors [2][3]. This structural arrangement—combining a thione pharmacophore, a lipophilic phenyl group, and an electron-rich 4-methoxybenzyl moiety—positions it within a scaffold class explored for antiplatelet, kinase-modulatory, and antimicrobial applications [4][5].

Why Generic 1,2,4-Triazine-6(1H)-thione Analogs Cannot Replace CAS 127525-51-3 Without Validation


Substitution at the 5-position benzyl group and the 6-position heteroatom within the 1,2,4-triazine-6(1H)-thione scaffold produces non-interchangeable compounds with distinct physicochemical and pharmacological profiles. Replacing the thione (C=S) with a carbonyl (C=O) yields the 6-one analog (CAS 15046-29-4), which differs in molecular weight (293.32 vs. 309.39 g/mol), hydrogen-bond acceptor capacity, metal-chelating propensity, and lipophilicity—all factors that directly influence target binding, solubility, and membrane permeability [1]. Removing the 4-methoxy group from the benzyl substituent produces the des-methoxy analog (CAS 127525-49-9), which loses a hydrogen-bond acceptor site and alters electron density on the aromatic ring, affecting π-stacking interactions and oxidative metabolism susceptibility . Replacing the methoxy with chlorine (CAS 127525-52-4) introduces an electron-withdrawing substituent that reverses the electronic character of the benzyl ring, leading to divergent reactivity and biological recognition . Even within the 5,6-diaryl-1,2,4-triazine antiplatelet series, the position and nature of aryl substituents critically determine cyclooxygenase (CO) inhibitory potency, as demonstrated by the structure-activity relationships of anitrazafen analogs [2]. Therefore, procurement of the precise CAS registry number is essential to ensure experimental reproducibility and valid structure-activity correlation.

Quantitative Differentiation Evidence for CAS 127525-51-3 Versus Closest Analogs


Thione (C=S) vs. Carbonyl (C=O) at Position 6: Physicochemical Property Divergence

CAS 127525-51-3 differs from its 6-one congener (CAS 15046-29-4) by the exchange of the 6-position carbonyl oxygen for sulfur. This thione-for-one substitution increases molecular weight by 16.07 Da (309.39 vs. 293.32 g/mol) and substantially alters key drug-likeness parameters. The sulfur atom in the thione group is a softer Lewis base with greater polarizability than the carbonyl oxygen, conferring enhanced capacity for metal coordination, stronger dispersion interactions in hydrophobic binding pockets, and distinct hydrogen-bond acceptor geometry. The computed TPSA of 78.1 Ų for the thione (versus a predictably higher value for the more polar carbonyl analog) reflects reduced polarity that may favor membrane permeation [1]. In the context of 1,2,4-triazine antiplatelet agents, the thione moiety has been associated with potent cyclooxygenase inhibition; the 3-thioxo-2,3-dihydro-1,2,4-triazine scaffold is a recognized pharmacophore in this class [2][3].

Medicinal chemistry Physicochemical profiling Bioisosterism

4-Methoxybenzyl vs. Unsubstituted Benzyl at Position 5: Electronic and Steric Differentiation

The 4-methoxy substituent on the benzyl group of CAS 127525-51-3 distinguishes it from the des-methoxy analog (CAS 127525-49-9; C16H13N3S, MW 279.36). The methoxy group contributes an additional hydrogen-bond acceptor site (increasing total HBA from 2 to 3), donates electron density into the aromatic ring via resonance (+M effect), and adds 30.03 Da to the molecular weight [1]. Within the broader 5,6-diaryl-1,2,4-triazine antiplatelet series, the presence and position of methoxy substituents on aryl rings have been shown to critically modulate inhibitory potency. Specifically, ethyl 5-(4-methoxyphenyl)-6-phenyl-as-triazine-3-acetate (24a) and ethyl 5,6-bis(4-methoxyphenyl)-as-triazine-3-acetate (24f) displayed the most potent activity among tested congeners, with potency approximately equal to anitrazafen, the reference antiplatelet agent [2]. This demonstrates that the 4-methoxy substitution pattern is a key structural determinant of biological activity in this scaffold class.

Structure-activity relationship Electron-donating substituent Metabolic stability

OCH3 vs. Cl Substituent on the 5-Benzyl Ring: Opposing Electronic Effects

The 4-methoxyphenylmethyl group in CAS 127525-51-3 can be directly compared with the 4-chlorophenylmethyl analog (CAS 127525-52-4; C16H12ClN3S, MW 313.80). The methoxy substituent (Hammett σp = -0.27) is a moderate electron donor via resonance, while chlorine (σp = +0.23) is an electron-withdrawing group. This electronic reversal alters the electron density on the benzyl aromatic ring, which may affect π-π stacking interactions with aromatic residues in protein binding pockets and modulate the susceptibility of the benzylic position to oxidative metabolism. The molecular weight differs by -4.41 Da (target compound lighter) despite the target compound having an additional heavy atom, reflecting the higher atomic mass of chlorine [1]. In related triazine antimicrobial studies, substituent electronic effects on the benzyl ring have been shown to influence MIC values against Gram-positive and Gram-negative bacteria [2].

Hammett substituent constant QSAR Reactivity modulation

Predicted Polypharmacology Profile: PASS Algorithm-Based Activity Spectrum

In silico prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm, as reported in a 2022 study on marine-derived 1,2,4-triazine compounds with structural similarity to CAS 127525-51-3, assigned high probability scores (Pa > 0.5) for antineoplastic (Pa = 0.961), DNA synthesis inhibition (Pa = 0.991), apoptosis agonism (Pa = 0.979), angiogenesis stimulation (Pa = 0.995), lipid metabolism regulation (Pa = 0.999), antifungal (Pa = 0.844), antibacterial (Pa = 0.792), and platelet aggregation inhibition (Pa = 0.539) [1]. While these predictions are computational and not validated in vitro for CAS 127525-51-3 specifically, they provide a differentiated activity hypothesis that diverges from simpler non-methoxylated or non-thione analogs. The predicted platelet aggregation inhibitory activity (Pa = 0.539) is consistent with experimentally validated antiplatelet activity observed in the 5,6-diaryl-1,2,4-triazine class, as demonstrated by ethyl 5,6-bis(4-methoxyphenyl)-as-triazine-3-acetate (24f), which exhibited potency equal to anitrazafen [2].

In silico prediction Polypharmacology Drug repurposing

Kinase Modulation Potential: Benzyl-Substituted Triazine Patent Class Coverage

The structural scaffold of CAS 127525-51-3 falls within the Markush claims of US Patent 9409903 (NantBioScience, Inc.), which describes benzyl-substituted triazine derivatives as modulators of protein kinases for the treatment of kinase-mediated diseases including cancer [1]. The patent specifically claims compounds where the triazine core bears a benzyl-type substituent and a phenyl group, with the triazine ring optionally containing S or O at ring positions. The thione functionality (C=S) at position 6 of CAS 127525-51-3, combined with the 4-methoxybenzyl group at position 5 and the 3-phenyl substituent, aligns with the key structural motifs claimed. Notably, the independently studied 5,6-diaryl-1,2,4-triazine class has yielded compounds such as 1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine (compound 10), which exhibited potent COX inhibition in vitro (IC₅₀ = 2.8 × 10⁻⁷ M) with vasodilatory activity (ED₅₀ = 4.5 × 10⁻⁵ M) and ex vivo antiplatelet potency exceeding three times that of aspirin [2]. This demonstrates the translational relevance of the triazine-thione scaffold for therapeutic development.

Kinase inhibition Patent landscape Therapeutic application

Hydrogen-Bond Donor Deficit: Implications for Permeability and Selectivity Profiling

CAS 127525-51-3 possesses only one hydrogen-bond donor (the N-H of the triazine ring) and three hydrogen-bond acceptors, yielding an HBD/HBA ratio of 0.33 [1]. This low HBD count distinguishes it from more polar analogs and is below the typical drug-like threshold (HBD ≤ 5), predicting favorable passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five. The ketone analog (CAS 15046-29-4) has an additional HBA (the carbonyl oxygen, total HBA = 4) and a similar HBD count, resulting in a lower HBD/HBA ratio (~0.25) but higher overall polarity that may reduce permeability relative to the thione. Computed XLogP of 3.1 for the target compound places it within the optimal lipophilicity range (1-3) for CNS drug candidates and indicates balanced solubility-permeability properties [1]. These ADME-relevant parameters cannot be assumed for non-methoxylated or non-thione analogs without independent measurement.

ADME Drug-likeness Permeability

Recommended Application Scenarios for CAS 127525-51-3 Based on Quantitative Differentiation Evidence


Antiplatelet Drug Discovery: Scaffold-Hopping from the 5,6-Diaryl-as-Triazine Series

CAS 127525-51-3 is structurally positioned for use in antiplatelet drug discovery programs building on the validated 5,6-diaryl-1,2,4-triazine pharmacophore. The 5,6-diaryl-as-triazine class has produced compounds with COX inhibitory potency equal to anitrazafen [1], and the related compound 10 (Tanaka et al., 1994) achieved ex vivo antiplatelet efficacy exceeding three times that of aspirin with no gastrointestinal side effects at 100 mg/kg in rats [2]. The 4-methoxybenzyl substituent in CAS 127525-51-3 recapitulates the methoxy substitution pattern that was critical for potency in the SAR studies (compounds 24a and 24f) [1]. Researchers exploring COX-mediated antiplatelet mechanisms or seeking aspirin-sparing anti-thrombotic agents should consider CAS 127525-51-3 as a starting scaffold for lead optimization, with the thione group offering a synthetic handle for further derivatization (e.g., S-alkylation to generate thioether prodrugs).

Kinase Inhibitor Screening: Benzyl-Triazine Scaffold with Patent-Validated Target Space

The compound falls within the Markush claims of US Patent 9409903, which covers benzyl-substituted triazines as protein kinase modulators for oncology and other kinase-mediated diseases [3]. The combination of a thione at position 6, a 4-methoxybenzyl at position 5, and a phenyl at position 3 satisfies the core structural requirements of the claimed scaffold. The favorable computed ADME profile (XLogP = 3.1, HBD = 1, TPSA = 78.1 Ų) predicts adequate cell permeability for intracellular kinase target engagement [4]. Medicinal chemistry teams pursuing kinase inhibitor programs—particularly those targeting tyrosine kinases or serine/threonine kinases implicated in cancer—can deploy CAS 127525-51-3 as a screening hit for structure-based optimization, leveraging the synthetic tractability of the thione moiety for parallel library synthesis.

Polypharmacology Probe: Multi-Target Activity Hypothesis for Phenotypic Screening

PASS algorithm predictions for structurally related 1,2,4-triazine compounds indicate a broad potential activity spectrum encompassing antineoplastic (Pa = 0.961), DNA synthesis inhibition (Pa = 0.991), apoptosis induction (Pa = 0.979), antifungal (Pa = 0.844), and antibacterial (Pa = 0.792) activities [5]. This predicted polypharmacology profile makes CAS 127525-51-3 a candidate for phenotypic screening cascades where simultaneous engagement of multiple biological targets is desired—for example, in anticancer drug discovery where concurrent induction of apoptosis and inhibition of proliferation pathways may yield synergistic efficacy. The compound's single HBD and moderate lipophilicity further support its use in cell-based phenotypic assays requiring compound entry into the cytoplasmic compartment.

Structure-Activity Relationship (SAR) Anchor Point for 1,2,4-Triazine-6-Thione Library Design

CAS 127525-51-3 serves as a well-defined SAR anchor point for combinatorial library design around the 1,2,4-triazine-6-thione core. Its three synthetically addressable diversity vectors—the N1 position (via tautomerization), the 3-phenyl ring (via electrophilic aromatic substitution), and the 6-thione sulfur (via S-alkylation or oxidation)—enable systematic exploration of chemical space. The availability of close analogs with single-point substitutions (des-methoxy CAS 127525-49-9, 4-chloro CAS 127525-52-4, and 6-one CAS 15046-29-4) provides built-in negative controls for SAR studies . Procurement of CAS 127525-51-3 together with these matched analogs enables rigorous structure-activity correlation with minimal synthetic investment, accelerating hit-to-lead timelines in both academic and industrial medicinal chemistry settings.

Quote Request

Request a Quote for 1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.